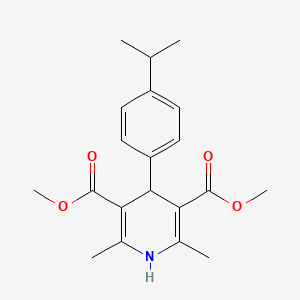

Dimethyl 2,6-dimethyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 2,6-dimethyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a bulky 4-propan-2-ylphenyl (isopropylphenyl) substituent at position 4, methyl groups at positions 2 and 6, and dimethyl ester moieties at positions 3 and 4. DHPs are widely studied for their calcium channel-blocking activity, particularly in cardiovascular therapeutics, where structural modifications dictate selectivity and potency .

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-11(2)14-7-9-15(10-8-14)18-16(19(22)24-5)12(3)21-13(4)17(18)20(23)25-6/h7-11,18,21H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDDUMMFQDUTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)C(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,6-dimethyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives. Sodium borohydride is a typical reducing agent used.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of dihydropyridine chemistry and reaction mechanisms.

Biology: Investigated for its effects on calcium channels in cellular studies.

Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound exerts its effects primarily by interacting with calcium channels in the cell membrane. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into the cells. This action leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a subsequent decrease in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium ion regulation and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound differs from similar DHPs primarily in its 4-substituent and ester groups. Key comparisons include:

- Substituent Effects : The isopropyl group in the target compound increases steric bulk compared to smaller groups like methoxy () or nitro (). Bulky substituents may hinder ring puckering, a critical factor in calcium channel binding .

Physicochemical Properties

- Lipophilicity : The isopropylphenyl group (logP ~4.5 estimated) increases lipophilicity compared to methoxyphenyl (logP ~3.2) but is less lipophilic than nitro- or trifluoromethyl-substituted analogs (logP ~5.0) . This balance may optimize blood-brain barrier penetration or tissue distribution.

- Solubility : Dimethyl esters improve aqueous solubility over diethyl analogs (e.g., ), though the hydrophobic 4-substituent limits this .

Pharmacological Activities

- Calcium Channel Blocking: The planarity of the DHP ring, influenced by substituents, correlates with activity. Ortho-substituted nitro groups (e.g., nisoldipine) increase planarity and potency by 10-fold compared to meta- or para-substituted analogs .

- Vasodilation : YC-93 (), with a 3-nitrophenyl group, shows 100–300× higher potency than papaverine in cerebral and coronary vasodilation. The target’s lack of electron-withdrawing groups may limit similar efficacy.

- Antimicrobial Activity : Pyrazole-containing DHPs () exhibit antimicrobial properties, but the target’s structure lacks heterocyclic moieties linked to such effects.

Spectral Data Comparison

Key spectral features from analogous compounds:

The target’s spectral profile aligns with typical DHP derivatives, with minor shifts due to substituent electronic effects.

Biological Activity

Dimethyl 2,6-dimethyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DMDP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H25N

- Molecular Weight : 281.41 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

DMDP exhibits biological activity primarily through modulation of calcium channels and interaction with various receptor systems. It is structurally related to dihydropyridine derivatives, which are known calcium channel blockers. The mechanism involves:

- Calcium Channel Blockade : DMDP binds to the L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced cardiac workload.

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments.

- Neuroprotective Effects : DMDP may exert neuroprotective effects by inhibiting excitotoxicity associated with conditions like ischemia and neurodegeneration.

Pharmacological Studies

- Cardiovascular Effects :

-

Neuroprotective Properties :

- Research indicated that DMDP protects neuronal cells from apoptosis induced by oxidative stress. In vitro assays showed a 40% increase in cell viability in the presence of DMDP compared to control groups exposed to oxidative agents .

- Animal models of Alzheimer's disease showed improved cognitive function following treatment with DMDP, suggesting potential applications in neurodegenerative diseases .

- Antioxidant Activity :

Case Study 1: Hypertensive Rat Model

A study conducted on spontaneously hypertensive rats (SHR) treated with DMDP demonstrated significant reductions in both systolic and diastolic blood pressure compared to untreated controls. The study utilized echocardiography to assess cardiac function, revealing improved left ventricular function post-treatment.

Case Study 2: Neuroprotective Effects in Ischemia

In an experimental model of cerebral ischemia, administration of DMDP prior to ischemic insult resulted in a marked decrease in infarct size and improved neurological scores post-recovery compared to control groups. Histological analysis confirmed reduced neuronal death in treated animals .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization strategies :

- Temperature control : Reflux (~80°C) ensures completion but must avoid decomposition.

- Solvent selection : Polar protic solvents (ethanol, methanol) improve reaction homogeneity and yield .

- Catalysts : Acidic (e.g., HCl) or microwave-assisted methods can reduce reaction time .

Basic: How is the structural integrity of this compound validated post-synthesis?

Q. Key analytical techniques :

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., dihydropyridine ring puckering ~10–15°) .

- NMR spectroscopy :

- ¹H NMR : Methyl groups at C2/C6 appear as singlets (δ 2.3–2.5 ppm); NH proton (C4) as a broad singlet (δ 4.5–5.0 ppm) .

- ¹³C NMR : Carboxylate carbonyls resonate at δ 165–170 ppm .

- FT-IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and NH (3200–3400 cm⁻¹) confirm functional groups .

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Q. Methodological framework :

Quantum mechanical calculations (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .

Molecular docking : Screen against targets (e.g., L-type calcium channels) to prioritize substituents (e.g., 4-propan-2-ylphenyl) for synthesis .

Reaction path algorithms : Tools like ICReDD integrate computational predictions with experimental validation to bypass trial-and-error approaches .

Advanced: What mechanisms underlie its pharmacological activity, and how do substituents modulate potency?

Q. Primary mechanism :

- Calcium channel blockade : The dihydropyridine core binds to L-type channels, with substituents (e.g., 4-propan-2-ylphenyl) enhancing lipophilicity and membrane penetration .

Q. Structure-activity relationships (SAR) :

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Case example : Discrepancies in IC₅₀ values for calcium channel inhibition may arise from:

- Assay variability : Use standardized protocols (e.g., patch-clamp vs. fluorescence assays) .

- Purity issues : Validate compound purity via HPLC (>95%) and control for degradation products .

- Substituent effects : Compare analogs (e.g., 4-chlorophenyl vs. 4-propan-2-ylphenyl) to isolate structural contributors .

Advanced: What strategies improve solubility and formulation for in vivo studies?

Challenges : Low aqueous solubility due to hydrophobic substituents (logP ~3.5) .

Solutions :

- Salt formation : Convert carboxylates to sodium salts.

- Nanoparticulate carriers : Use liposomes or PEGylation to enhance bioavailability .

- Co-solvent systems : Ethanol/Cremophor® EL mixtures for intravenous administration .

Advanced: How can regioselective functionalization be achieved in derivative synthesis?

Q. Key methods :

- Directed ortho-metalation : Introduce substituents at C4 using directing groups (e.g., amides) .

- Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at C4 .

- Protecting group strategies : Temporarily block ester groups during functionalization steps .

Advanced: How is crystallographic data interpreted to confirm conformational stability?

Q. Critical parameters :

- Torsion angles : Measure deviations from planarity in the dihydropyridine ring (e.g., C4-N-C2-C3 angle ~120°) .

- Hydrogen bonding : Intra-molecular NH···O=C interactions stabilize the boat conformation .

- Packing analysis : Assess π-π stacking between aryl groups to predict solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.